Epsiprantel is a synthetic anthelmintic drug belonging to the pyrazinoisoquinoline class of compounds []. It is primarily recognized for its potent cestocidal activity, effectively targeting and eliminating tapeworms in various animal species []. In scientific research, epsiprantel serves as a valuable tool for studying tapeworm biology, host-parasite interactions, and the development of novel anthelmintic agents [, , ].
Epsiprantel is classified as a veterinary pharmaceutical agent. Its chemical structure is denoted by the molecular formula and a molecular weight of 326.4 g/mol . The compound is available in various forms for administration, typically as oral formulations.
The synthesis of Epsiprantel involves a multi-step process, primarily characterized by the formation of a pyrazinoisoquinoline ring system. One prominent method includes the reaction of cyclohexylcarbonyl chloride with 2,3,6,7,8,12b-hexahydropyrazino-2,1-benzazepin-4(1H)-one under controlled conditions, often utilizing dichloromethane as a solvent .
Key steps in the synthesis may include:
Industrial production follows similar synthetic routes but emphasizes quality control measures to ensure product purity and efficacy.
Epsiprantel's molecular structure can be represented using the canonical SMILES notation: C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
. The compound features a complex arrangement that includes:
Epsiprantel can undergo various chemical reactions, including:
The nature of these reactions allows for modifications that can enhance its therapeutic efficacy or alter its pharmacokinetic properties.
Epsiprantel exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as an anthelmintic agent.
Epsiprantel is primarily utilized in veterinary medicine for treating tapeworm infestations in pets. Its applications extend beyond treatment to include:
The discovery of pyrazinoisoquinoline derivatives originated from psychotropic and vasoactive compound research in the early 1970s. Initial work by Merck and Bayer identified the core scaffold’s anthelmintic potential, leading to praziquantel (PZQ)—a racemic mixture effective against cestodes and trematodes [8]. Structural limitations of PZQ, including metabolic instability and stereoselective activity, drove the development of second-generation compounds. Epsiprantel emerged in the late 1980s as a simplified analogue designed to overcome these drawbacks. Its tetracyclic structure integrated a cis-fused pyrazino[2,1-a]isoquinoline core, replacing PZQ’s cyclohexylcarbonyl group with a cyclohexyl-linked ethylene bridge. This modification aimed to enhance metabolic stability while retaining high cestodicidal activity [3] [6].
Table 1: Evolution of Pyrazinoisoquinoline Anthelmintics
Compound | Key Structural Features | Development Era |
---|---|---|
Praziquantel | Racemic mixture; Cyclohexylcarbonyl side chain | 1970s |
Epsiprantel | Single-enantiomer; Ethylene-bridged tetracyclic system | 1980s |
Pyrazinoisoquinoline derivatives (e.g., CN105037354A) | Varied acyl/alkyl groups at C2; Heterocyclic extensions | 2010s+ |
Epsiprantel’s molecular framework (2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzapine) establishes critical SAR principles:
Epsiprantel’s potency is species-dependent, as shown in controlled studies:
Table 2: Efficacy of Epsiprantel Against Key Cestode Species
Parasite | Host | Effective Dose (mg/kg) | Efficacy (%) |
---|---|---|---|
Taenia pisiformis | Dog | 1.0 | 100 |
Echinococcus multilocularis | Dog | 5.5 | 99.9 |
E. multilocularis | Cat | 2.75 | 100 |
Dipylidium caninum | Cat | 2.5 | 100 |
Unlike racemic praziquantel, where the (R)-enantiomer delivers >90% of anthelmintic activity, epsiprantel functions as a single-enantiomer compound. Its cis-fused ring system constrains conformational flexibility, eliminating stereoselective variability in target engagement [8]. This attribute circumvents metabolic issues observed with PZQ:
Mechanistically, epsiprantel’s stereouniformity enables consistent interaction with calmodulin-dependent protein kinases in cestodes. This contrasts with PZQ’s enantiomer-specific activation of transient receptor potential (TRP) channels (Sm.TRPMPZQ), which varies across parasite species [8]. The single-enantiomer profile thus delivers predictable efficacy—critical given emerging PZQ resistance in zoonotic cestodes like Dipylidium caninum [8] [6].
Table 3: Stereochemical Impact on Pharmacokinetic Parameters
Parameter | Praziquantel (Racemic) | Epsiprantel (Single Enantiomer) |
---|---|---|
First-Pass Metabolism | Extensive (80-90%) | Moderate (40-50%) |
Active Enantiomer | (R)-isomer | N/A (single entity) |
Major Metabolite | 4-OH-cyclohexyl derivative | None (intact excretion) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7